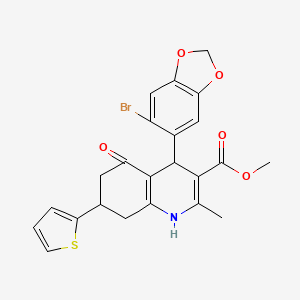![molecular formula C18H25Cl2NO5 B4074174 1-[4-(3,4-dichlorophenoxy)butyl]azepane oxalate](/img/structure/B4074174.png)
1-[4-(3,4-dichlorophenoxy)butyl]azepane oxalate
Overview
Description
1-[4-(3,4-dichlorophenoxy)butyl]azepane oxalate, also known as VUF-6002, is a chemical compound used in scientific research. It is a selective antagonist of the G protein-coupled receptor 55 (GPR55), which is a cannabinoid receptor. GPR55 has been linked to various physiological and pathological processes, including cancer, inflammation, and pain. VUF-6002 has been shown to have potential therapeutic applications in these areas.
Mechanism of Action
1-[4-(3,4-dichlorophenoxy)butyl]azepane oxalate acts as a selective antagonist of GPR55, which is a cannabinoid receptor. GPR55 is involved in various physiological and pathological processes, including cancer, inflammation, and pain. By blocking the activity of GPR55, this compound may have potential therapeutic applications in these areas.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. For example, it has been shown to inhibit cancer cell proliferation and migration, reduce pain and inflammation, and improve cognitive function in animal models. These effects are thought to be mediated by the blockade of GPR55 activity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(3,4-dichlorophenoxy)butyl]azepane oxalate in scientific research is its selectivity for GPR55. This allows researchers to investigate the specific role of GPR55 in different physiological and pathological processes without affecting other cannabinoid receptors. However, one limitation of using this compound is its relatively low potency compared to other GPR55 antagonists. This may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several future directions for research involving 1-[4-(3,4-dichlorophenoxy)butyl]azepane oxalate. One area of interest is investigating the potential therapeutic applications of GPR55 antagonists in cancer, inflammation, and pain. Another area of interest is exploring the role of GPR55 in other physiological and pathological processes, such as cardiovascular disease and neurodegenerative disorders. Additionally, the development of more potent GPR55 antagonists may improve the efficacy of these compounds in scientific research and potential therapeutic applications.
Scientific Research Applications
1-[4-(3,4-dichlorophenoxy)butyl]azepane oxalate has been used in various scientific research studies to investigate the role of GPR55 in different physiological and pathological processes. For example, it has been used to study the involvement of GPR55 in cancer cell proliferation and migration, as well as in pain and inflammation. This compound has also been used to investigate the potential therapeutic applications of GPR55 antagonists in these areas.
properties
IUPAC Name |
1-[4-(3,4-dichlorophenoxy)butyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO.C2H2O4/c17-15-8-7-14(13-16(15)18)20-12-6-5-11-19-9-3-1-2-4-10-19;3-1(4)2(5)6/h7-8,13H,1-6,9-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWNXGLIHOWTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-fluorophenyl)-2-[(4-morpholinylacetyl)amino]-5-nitrobenzamide](/img/structure/B4074100.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B4074109.png)
![1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate](/img/structure/B4074114.png)


![1-[2-(3-bromophenoxy)ethyl]piperazine oxalate](/img/structure/B4074127.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methylphenyl)acetamide](/img/structure/B4074140.png)
![N-(3,5-dimethoxyphenyl)-2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzamide](/img/structure/B4074146.png)
![N-allyl-N-[2-(3-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074152.png)
![N-[(5-isobutylisoxazol-3-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4074153.png)
![1-[3-(2-methoxy-4-methylphenoxy)propyl]piperazine hydrochloride](/img/structure/B4074156.png)
![2-({[4-(1-ethylpropyl)-1-piperazinyl]acetyl}amino)-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4074162.png)
![N-[4-(acetylamino)phenyl]-3-(2-chloro-4-nitrophenoxy)benzamide](/img/structure/B4074177.png)